molecular formula C9H8F2O2 B15239573 2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid

Cat. No.: B15239573
M. Wt: 186.15 g/mol
InChI Key: PDEDJWURTVSTLH-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9FO2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenyl ring and the subsequent formation of the acetic acid group. One common method is the fluorination of 4-methylphenylacetic acid using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially leading to inhibitory or modulatory effects. The acetic acid moiety can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylacetic acid
  • 2-Fluoro-3-methylphenylacetic acid
  • 4-Fluoro-3-methylphenylacetic acid

Uniqueness

2-Fluoro-2-(4-fluoro-3-methylphenyl)acetic acid is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring. This structural feature can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

2-fluoro-2-(4-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H8F2O2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

PDEDJWURTVSTLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)F)F

Origin of Product

United States

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